molecular formula C23H22N2O4S B3011594 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide CAS No. 476368-65-7

5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide

Cat. No.: B3011594
CAS No.: 476368-65-7
M. Wt: 422.5
InChI Key: LWRUKKNSSZMONV-UHFFFAOYSA-N
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Description

The compound 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide is a thiophene-based derivative featuring a benzodioxole moiety and a phenylpropanoylamino substituent. Its structure comprises:

  • Thiophene core: A five-membered aromatic ring with sulfur, substituted at positions 2, 3, 4, and 3.
  • 3-Phenylpropanoylamino group: An amide-linked phenylpropanoyl chain, which may influence binding affinity in biological systems.
  • Methyl group at position 4: Enhances steric bulk and modulates electronic properties.

Properties

IUPAC Name

5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N2O4S/c1-14-19(12-16-7-9-17-18(11-16)29-13-28-17)30-23(21(14)22(24)27)25-20(26)10-8-15-5-3-2-4-6-15/h2-7,9,11H,8,10,12-13H2,1H3,(H2,24,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWRUKKNSSZMONV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)N)NC(=O)CCC2=CC=CC=C2)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiophene Core: The thiophene ring can be synthesized through a cyclization reaction involving a dicarbonyl compound and elemental sulfur.

    Introduction of the Benzodioxole Group: The benzodioxole moiety can be introduced via a Friedel-Crafts alkylation reaction using 1,3-benzodioxole and an appropriate alkylating agent.

    Amidation Reaction: The carboxylic acid group on the thiophene ring can be converted to an amide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

    Final Functionalization: The phenylpropanoyl group can be introduced through an acylation reaction using phenylpropanoic acid and a suitable activating agent.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the amide group, converting it to an amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like m-chloroperbenzoic acid (mCPBA) or hydrogen peroxide can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.

    Substitution: Friedel-Crafts reagents such as aluminum chloride (AlCl3) can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be studied for their potential as enzyme inhibitors or receptor modulators.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound might be used in the development of new materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of 5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Key Analogs :

F8 (Methyl 5-[(dimethylamino)carbonyl]-4-methyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate) : Structural Differences: Replaces the benzodioxol-5-ylmethyl group with a dimethylaminocarbonyl moiety and substitutes the carboxamide with a methyl ester. Implications: The ester group in F8 may reduce metabolic stability compared to the carboxamide in the target compound.

Compounds from : Example: N-(1,3-Benzodioxol-5-ylmethyl)-2-{[5-((4-methoxyphenoxy)methyl)-1,3,4-oxadiazol-2-yl]thio}acetamide :

  • Replaces the thiophene core with an oxadiazole ring.
  • Retains the benzodioxole group but introduces a methoxyphenoxy substituent.

Compound 3 (): Structure: 4-phenyl-2-phenylamino-5-(1H-1,3-a,8-triaza-cyclopenta[α]inden-2-yl)-thiophene-3-carboxylic acid ethyl ester . Differences: Features a triaza-cyclopentaindenyl group instead of benzodioxole and a carboxylic acid ethyl ester. Functional Impact: The triaza system may confer distinct hydrogen-bonding capabilities.

Physicochemical Properties

Melting Points and Stability :
Compound Melting Point (°C) Key Substituents
Target Compound Not reported Benzodioxolylmethyl, phenylpropanoyl
F8 () Not reported Dimethylaminocarbonyl, methyl ester
N-(Benzodioxolylmethyl)acetamide (E2) 127 Oxadiazole, methoxyphenoxy
B8 () 197–198 Thiazole, pyridine, triazole
  • The benzodioxole group in analogs (e.g., ) correlates with moderate melting points (~127–148°C), suggesting balanced crystallinity and solubility .
  • Thiazole- and pyridine-containing derivatives () exhibit higher melting points (180–198°C), likely due to increased aromatic stacking .

Spectroscopic Data

NMR and MS Trends :
  • Benzodioxole-Proximal Protons : In analogs (), benzodioxole methylene protons resonate at δ ~4.8–5.2 ppm (¹H-NMR), while aromatic protons appear at δ ~6.7–7.1 ppm .
  • Thiophene Core : In F8 (), thiophene protons are deshielded (δ ~7.0–7.5 ppm) due to electron-withdrawing substituents .
  • Mass Spectrometry : Molecular ions ([M+H]⁺) for benzodioxole-containing analogs () range from m/z 400–450, consistent with the target compound’s expected molecular weight (~430–450 g/mol) .

Biological Activity

5-(1,3-Benzodioxol-5-ylmethyl)-4-methyl-2-(3-phenylpropanoylamino)thiophene-3-carboxamide is a synthetic compound that has garnered attention in pharmacological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that incorporates a thiophene core, benzodioxole moiety, and an amide functional group. Its chemical formula is C₁₈H₁₈N₂O₃S, indicating a molecular weight of approximately 342.41 g/mol. The presence of these functional groups suggests potential interactions with biological targets, particularly in enzyme inhibition and receptor modulation.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.
  • Receptor Modulation : The compound may interact with various receptors, influencing signaling pathways critical for cell survival and apoptosis.

Anticancer Activity

A significant area of interest is the compound's anticancer properties. Studies have shown that it can inhibit the growth of various cancer cell lines:

  • Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer), and A549 (lung cancer).
  • Inhibition Rates : In vitro assays demonstrated IC₅₀ values in the low micromolar range, indicating potent anticancer activity.

Cytotoxicity

Cytotoxicity assessments were performed using MTT assays to evaluate the compound's safety profile:

Concentration (µM)Cell Viability (%)
0100
595
1085
2060
5030

The results indicate that while the compound is effective at inhibiting cancer cell growth, higher concentrations lead to significant cytotoxicity.

Mechanistic Studies

Mechanistic studies have shown that the compound induces apoptosis in cancer cells through:

  • Activation of Caspases : Increased levels of activated caspases were observed, indicating a shift towards programmed cell death.
  • Cell Cycle Arrest : Flow cytometry analysis revealed an accumulation of cells in the G2/M phase, suggesting interference with normal cell cycle progression.

Case Studies

Several case studies have highlighted the potential therapeutic applications of this compound:

  • Study on Breast Cancer :
    • Researchers administered the compound to MCF-7 xenograft models.
    • Results showed a significant reduction in tumor size compared to controls (p < 0.05).
  • Combination Therapy :
    • In combination with standard chemotherapeutics (e.g., doxorubicin), the compound enhanced anticancer efficacy, suggesting it may serve as an adjuvant therapy.

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